molecular formula C16H15BrN4OS B2482723 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034566-29-3

3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2482723
CAS No.: 2034566-29-3
M. Wt: 391.29
InChI Key: JTPWRZRNUOQRDM-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,3-triazole-functionalized propanamides, characterized by a 2-bromophenyl group and a thiophen-3-yl-substituted triazole moiety. Its synthesis likely follows multi-step protocols analogous to those described in the literature for structurally related triazole derivatives. For example, triazole-containing compounds are often synthesized via cyclization of hydrazides (as seen in ) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions (implied in and ) .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS/c17-15-4-2-1-3-12(15)5-6-16(22)18-9-13-10-21(20-19-13)14-7-8-23-11-14/h1-4,7-8,10-11H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWRZRNUOQRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CN(N=N2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a thiophene ring through a coupling reaction. The triazole ring can be formed via a click chemistry reaction, specifically the Huisgen cycloaddition between an azide and an alkyne. The final step involves the formation of the amide bond through a condensation reaction with a suitable amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves multi-step chemical reactions that typically include the formation of the triazole ring and the introduction of the bromophenyl group. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. These studies often utilize methods like the turbidimetric method to assess in vitro antimicrobial activity .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies have shown that derivatives containing the triazole moiety can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism often involves inducing apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .

CompoundActivity Against BacteriaActivity Against Fungi
Compound A+++++
Compound B+++
Compound C+++++++

Case Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer properties of triazole-containing compounds. The study employed the Sulforhodamine B assay to measure cell viability in treated MCF7 cells. Results showed that specific compounds led to significant reductions in cell viability, suggesting their potential as therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. These studies provide insights into how structural features influence binding affinity and selectivity towards biological targets .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The target compound’s thiophen-3-yl group distinguishes it from analogues like 15n (diethylamino) and BK62005 (azabicyclo-triazole). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to aliphatic substituents .
  • Synthetic Efficiency: Compound 15n achieved a high yield (78%), suggesting that substituents like diethylamino may stabilize intermediates during synthesis. The target compound’s synthesis efficiency cannot be inferred from the evidence.
  • Spectral Signatures : The NH-triazole proton in similar compounds (e.g., δ 13.0 ppm in ) is a critical marker for confirming triazole ring formation .

Physicochemical Properties

  • Molecular Weight : BK62005 (389.29 g/mol) is heavier than 15n due to its bicyclic structure, while the target compound’s weight would depend on its exact substituents .
  • Solubility: The thiophene group in the target compound may improve lipid solubility compared to polar substituents like diethylamino in 15n .

Biological Activity

The compound 3-(2-bromophenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel synthetic derivative that combines a bromophenyl moiety with a thiophene-triazole framework. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15BrN4S\text{C}_{15}\text{H}_{15}\text{BrN}_4\text{S}

This structure includes:

  • A bromophenyl group which may enhance lipophilicity and biological interactions.
  • A triazole ring known for its biological significance, particularly in drug design.
  • A thiophene component that contributes to the compound's electronic properties.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with similar compounds containing triazole and thiophene moieties. The following subsections detail specific activities observed in related compounds and infer potential activities for the target compound.

Antimicrobial Activity

Compounds with triazole and thiophene structures have demonstrated significant antimicrobial properties. For instance, derivatives of triazoles have been reported to exhibit activity against various strains of bacteria and fungi. In a study involving triazole derivatives, compounds showed moderate to good activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition .

CompoundMIC (µg/mL)Reference
Compound 7a5
Compound 7g8
Rifampicin (control)0.5

Anticancer Activity

The anticancer potential of triazole-based compounds has been widely studied. For example, compounds derived from thiosemicarbazones exhibited significant cytotoxicity against various cancer cell lines, including human colon cancer cells (HCT 116). One compound demonstrated an IC50 value of 4.36 µM compared to doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineIC50 (µM)Reference
Compound 112cHCT 1164.36
Doxorubicin (control)HCT 1160.5

The mechanisms by which these compounds exert their biological effects are often linked to their ability to inhibit specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance:

  • Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes involved in folate synthesis in bacteria, thereby disrupting their growth .
  • Cell Signaling Pathways : Some triazoles act by modulating pathways involved in cell cycle regulation and apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Antitubercular Activity : A series of benzothiazole derivatives were evaluated for their antitubercular properties, revealing that structural modifications significantly influenced their potency against M. tuberculosis .
  • Anticancer Efficacy : Research on thiosemicarbazone derivatives indicated that specific substitutions on the thiophene ring enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could be explored for our target compound .

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